molecular formula C13H13N3O3 B6075603 N-(3-METHYLBENZOYL)-N'-(5-METHYL-3-ISOXAZOLYL)UREA

N-(3-METHYLBENZOYL)-N'-(5-METHYL-3-ISOXAZOLYL)UREA

Cat. No.: B6075603
M. Wt: 259.26 g/mol
InChI Key: UDJRQKDDKMADEV-UHFFFAOYSA-N
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Description

N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA typically involves the reaction of 3-methylbenzoic acid with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The resulting intermediate is then treated with an appropriate amine to form the final urea derivative.

Industrial Production Methods

Industrial production of N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)THIOUREA: Similar structure but contains a thiourea group instead of a urea group.

    N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)CARBAMATE: Contains a carbamate group instead of a urea group.

Uniqueness

N-(3-METHYLBENZOYL)-N’-(5-METHYL-3-ISOXAZOLYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-4-3-5-10(6-8)12(17)15-13(18)14-11-7-9(2)19-16-11/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJRQKDDKMADEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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